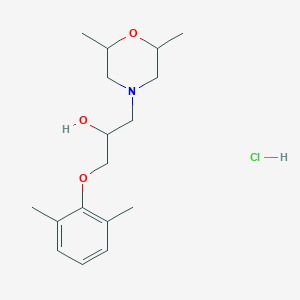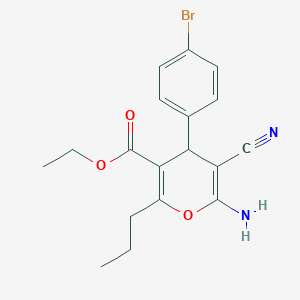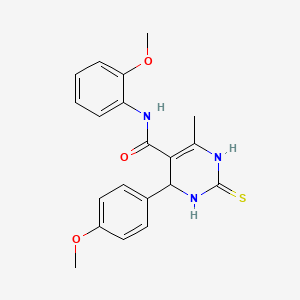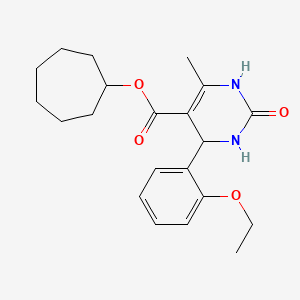
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride, also known as DMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPP is a selective β2-adrenoceptor agonist that has been shown to have a variety of biochemical and physiological effects. In
作用机制
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride selectively activates β2-adrenoceptors, leading to a variety of biochemical and physiological effects. Activation of β2-adrenoceptors leads to the relaxation of smooth muscle, resulting in bronchodilation. It also increases cardiac output by increasing heart rate and contractility. In addition, 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has been shown to stimulate glycogenolysis and gluconeogenesis, leading to an increase in blood glucose levels.
Biochemical and Physiological Effects:
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has a variety of biochemical and physiological effects that make it a useful tool for scientific research. It has been shown to induce bronchodilation in animal models, making it a potential treatment for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has also been shown to increase cardiac output, making it a potential treatment for heart failure. In addition, 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has been shown to stimulate glycogenolysis and gluconeogenesis, making it a potential treatment for diabetes.
实验室实验的优点和局限性
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has several advantages as a tool for scientific research. It is a selective β2-adrenoceptor agonist, meaning that its effects can be specifically attributed to the activation of these receptors. It also has a relatively long half-life, allowing for sustained activation of β2-adrenoceptors. However, 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride also has several limitations. It has a relatively low potency compared to other β2-adrenoceptor agonists, meaning that higher concentrations may be required to achieve desired effects. In addition, 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has a relatively short duration of action, making it less suitable for long-term studies.
未来方向
There are several future directions for research involving 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride. One potential area of research is the development of more potent and selective β2-adrenoceptor agonists. Another potential area of research is the investigation of the effects of β2-adrenoceptor agonists on gene expression and protein synthesis. Finally, 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride could be used to investigate the role of β2-adrenoceptors in other physiological processes, such as immune function and wound healing.
合成方法
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenol with epichlorohydrin to form 2-(2,6-dimethylphenoxy)propanol. This intermediate is then reacted with morpholine in the presence of a catalyst to form 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride.
科学研究应用
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the role of β2-adrenoceptors in various physiological processes, including bronchodilation, cardiac function, and glucose metabolism. 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has also been used to investigate the effects of β2-adrenoceptor agonists on gene expression and protein synthesis.
属性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(2,6-dimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-12-6-5-7-13(2)17(12)20-11-16(19)10-18-8-14(3)21-15(4)9-18;/h5-7,14-16,19H,8-11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSENXICKTDXHHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=C(C=CC=C2C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(1-azocanyl)-3-pyridinyl]-N-(1H-benzimidazol-2-ylmethyl)methanamine](/img/structure/B4932798.png)

![1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B4932809.png)





![3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4932842.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B4932845.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4932852.png)
methyl]amine](/img/structure/B4932858.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B4932879.png)
